5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure fused with a triazolopyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[221]heptane typically involves multi-step organic reactions The initial step often includes the formation of the triazolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors such as 5-methyl-1,2,4-triazole and pyrimidine derivatives
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the compound, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane: shares structural similarities with other triazolopyrimidine derivatives and bicyclic compounds.
Triazolopyrimidine derivatives: These compounds have a similar core structure but may differ in their substituents and additional fused rings.
Bicyclic compounds: Compounds like bicyclo[2.2.1]heptane derivatives share the bicyclic framework but may have different functional groups attached.
Uniqueness
The uniqueness of 5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[221]heptane lies in its combined triazolopyrimidine and bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-7-2-10(16-11(14-7)12-6-13-16)15-4-9-3-8(15)5-17-9/h2,6,8-9H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWHSXCOTOMSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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